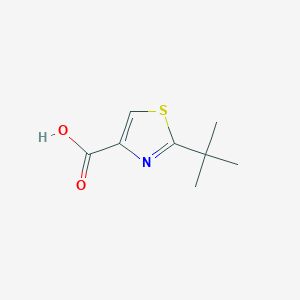

2-Tert-butyl-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound 2-Tert-butyl-1,3-thiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Tert-butyl-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUAGBHLKPPECG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-10-0 |

Source

|

| Record name | 2-tert-butyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. For novel heterocyclic compounds like 2-tert-butyl-1,3-thiazole-4-carboxylic acid, which serve as crucial building blocks in drug discovery, rigorous structural verification is paramount to ensure reproducibility, understand structure-activity relationships (SAR), and meet regulatory standards. This technical guide provides an in-depth, logic-driven workflow for the complete structure elucidation of this target molecule. Moving beyond a simple recitation of data, we explore the causality behind the selection of analytical techniques, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a self-validating system for structural confirmation.

Introduction: The Analytical Imperative

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The specific substitution pattern on this five-membered heterocycle dictates its physicochemical properties and biological activity. 2-tert-butyl-1,3-thiazole-4-carboxylic acid (Molecular Formula: C₈H₁₁NO₂S, Molecular Weight: 185.24 g/mol ) presents a unique combination of a bulky, lipophilic tert-butyl group at the C2 position and a polar carboxylic acid at C4.[2]

Confirming this precise arrangement is not a trivial exercise. Isomeric possibilities, such as substitution at the C5 position, must be definitively excluded. This guide, therefore, is structured not as a rigid protocol, but as a logical investigation. We begin with a hypothesized structure and systematically acquire and interpret evidence from orthogonal analytical techniques to build an unassailable case for its identity.

The Central Hypothesis and Key Analytical Questions

Our investigation begins with the proposed structure of 2-tert-butyl-1,3-thiazole-4-carboxylic acid.

Hypothesized Structure:

This hypothesis generates several core analytical questions that our workflow must answer:

-

Elemental Composition: Does the molecule's mass and isotopic pattern match the formula C₈H₁₁NO₂S?

-

Key Functional Groups: Can we confirm the presence of a carboxylic acid, a tert-butyl group, and a thiazole ring?

-

Connectivity and Regiochemistry: How are these fragments connected? Specifically, can we prove the 2,4-substitution pattern on the thiazole ring and rule out other isomers?

The following sections detail the strategic application of analytical techniques to answer each of these questions.

Workflow for Structure Elucidation

The logical flow of our investigation is designed to gather information from the general to the specific. We first confirm the molecular formula, then identify the constituent parts, and finally assemble the complete structural puzzle.

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) because it provides the most fundamental piece of evidence: the accurate elemental composition. This non-destructive technique is the fastest way to validate the molecular formula, which is the foundation upon which all further spectroscopic interpretation is built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar molecules containing acidic protons, minimizing fragmentation and maximizing the intensity of the molecular ion.

Expected Data & Interpretation: For the formula C₈H₁₁NO₂S, the expected exact mass is 185.0510. ESI in positive mode should yield a prominent [M+H]⁺ ion at m/z 186.0588, while negative mode should show an [M-H]⁻ ion at m/z 184.0432. The observation of these ions within a narrow mass tolerance (typically < 5 ppm) provides high confidence in the elemental formula.[2]

Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. The primary fragment would likely arise from the loss of the carboxylic acid group (45 Da) or cleavage of the tert-butyl group (57 Da).

| Ion | Mode | Calculated m/z | Observed m/z | Δ (ppm) | Interpretation |

| [M+H]⁺ | Positive | 186.0588 | 186.0585 | -1.6 | Molecular Ion (Protonated) |

| [M-H]⁻ | Negative | 184.0432 | 184.0435 | +1.6 | Molecular Ion (Deprotonated) |

| [M+H - H₂O]⁺ | Positive | 168.0483 | 168.0481 | -1.2 | Loss of water from carboxylic acid |

| [M+H - C₄H₉]⁺ | Positive | 129.0170 | 129.0168 | -1.5 | Loss of tert-butyl radical followed by H⁺ |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters: Set the capillary voltage to 3.5 kV, capillary temperature to 300 °C, and sheath gas flow to 10 arbitrary units.

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the resolution is set to >60,000 to achieve the required mass accuracy.

-

Data Analysis: Compare the measured m/z of the most abundant ions to the theoretical exact masses calculated for the proposed formula and its expected adducts/fragments.

Infrared Spectroscopy: A Rapid Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy is a rapid and inexpensive technique that provides definitive evidence for the presence or absence of key functional groups. Its strength lies in identifying characteristic bond vibrations. For our target, we are specifically looking for the unmistakable signatures of the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the thiazole ring.

Expected Data & Interpretation: The IR spectrum serves as a qualitative checklist for the required functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| 2500-3300 | Broad | O-H stretch | Confirms the presence of the carboxylic acid, hydrogen-bonded dimer. |

| ~2960 | Medium | C-H stretch (sp³) | Corresponds to the tert-butyl group. |

| ~1700 | Strong | C=O stretch | Unambiguous evidence of the carbonyl in the carboxylic acid. |

| ~1600 & ~1480 | Medium | C=N, C=C ring stretches | Characteristic vibrations of the thiazole aromatic ring.[3] |

| ~3100 | Weak | C-H stretch (sp²) | Aromatic C-H stretch from the proton on the thiazole ring.[4] |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and correlate them to the expected functional group vibrations.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: While MS confirms what it is and IR confirms what's in it, NMR spectroscopy reveals how it's all connected. It is the most powerful technique for unambiguous structure elucidation. We employ a suite of NMR experiments, starting with simple 1D spectra (¹H and ¹³C) to inventory the atoms in their electronic environments, and progressing to 2D experiments (HSQC, HMBC) to map the precise bonding network. This multi-dimensional approach is self-validating and essential for ruling out isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the first piece of connectivity information. For our target, the spectrum is expected to be remarkably simple and clean, which in itself is a key piece of evidence.

-

δ ~12-13 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and chemical exchange. This signal may not be observed in deuterated solvents like D₂O due to proton-deuterium exchange.[5]

-

δ 8.16 ppm (1H, singlet): This is the most diagnostic proton. Its chemical shift is consistent with a proton attached to an electron-deficient aromatic ring, characteristic of thiazoles.[1][2] Crucially, its singlet nature indicates no adjacent protons, immediately supporting substitution at both C2 and C4.

-

δ 1.46 ppm (9H, singlet): This signal represents the nine equivalent protons of the tert-butyl group.[2] Its integration value of 9H relative to the 1H thiazole proton provides quantitative confirmation. The singlet multiplicity confirms its attachment to a quaternary carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments.

-

δ ~170-185 ppm: The carbonyl carbon of the carboxylic acid. This downfield shift is highly characteristic.[5]

-

δ ~175-185 ppm: The C2 carbon of the thiazole ring, shifted downfield due to its position between two heteroatoms (N and S) and its attachment to the tert-butyl group.

-

δ ~145-155 ppm: The C4 carbon of the thiazole ring, attached to the carboxylic acid.

-

δ ~120-130 ppm: The C5 carbon of the thiazole ring, which bears the lone proton. Its chemical shift is consistent with an aromatic CH in a thiazole.[4]

-

δ ~35 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~30 ppm: The three equivalent methyl carbons of the tert-butyl group.

2D NMR Spectroscopy: Assembling the Puzzle

2D NMR is the ultimate arbiter of connectivity, leaving no room for doubt.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would show a clear cross-peak between the ¹H signal at 8.16 ppm and the ¹³C signal for C5, and between the ¹H signal at 1.46 ppm and the ¹³C signal for the tert-butyl methyls.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the regiochemistry. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The following correlations would provide definitive proof of the 2,4-substitution pattern:

-

A correlation from the thiazole C5-H proton (δ 8.16) to the C4 carbon (carboxyl-bearing) and the C2 carbon (tert-butyl-bearing). This single experiment simultaneously proves the proton is at C5 and that the substituents are at C2 and C4.

-

A correlation from the tert-butyl protons (δ 1.46) to the thiazole C2 carbon . This confirms the tert-butyl group is attached to C2.

-

Caption: Key 2D NMR correlations for structure confirmation.

Summary of NMR Data

| Nucleus | Experiment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Key HMBC Correlations |

| ¹H | 1D | ~12.5 | broad s | 1H | COOH | - |

| ¹H | 1D | 8.16 | s | 1H | Thiazole C5-H | C4, C2 |

| ¹H | 1D | 1.46 | s | 9H | -C(CH ₃)₃ | C2, Quaternary C of t-Bu |

| ¹³C | 1D | ~172 | - | - | C OOH | - |

| ¹³C | 1D | ~180 | - | - | Thiazole C 2 | H-5, t-Bu H's |

| ¹³C | 1D | ~150 | - | - | Thiazole C 4 | H-5 |

| ¹³C | 1D | ~125 | - | - | Thiazole C 5 | - |

| ¹³C | 1D | ~35 | - | - | -C (CH₃)₃ | t-Bu H's |

| ¹³C | 1D | ~30 | - | - | -C(C H₃)₃ | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans.

-

2D NMR Acquisition: Use standard pulse programs for gCOSY, gHSQC, and gHMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the TMS signal.

Conclusion: A Synthesis of Evidence

The structure elucidation of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is achieved through a logical and systematic integration of orthogonal spectroscopic techniques.

-

HRMS unequivocally established the elemental formula as C₈H₁₁NO₂S.

-

FT-IR provided a rapid and definitive confirmation of the carboxylic acid and aromatic ring functional groups.

-

¹H and ¹³C NMR created a complete inventory of the hydrogen and carbon atoms and their immediate electronic environments, consistent with the proposed structure.

-

2D NMR (HMBC) served as the final arbiter, mapping the long-range connectivity between the tert-butyl protons and C2, and between the C5 proton and both C2 and C4. This definitively established the 2,4-substitution pattern and rigorously excluded all other potential isomers.

This multi-technique, evidence-based approach provides a self-validating workflow that ensures the highest degree of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Stana, A., Păunescu, V., Gligor, F., Bâldea, I., Ostafe, V., & Ionuț, I. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4983. Available at: [Link]

-

Sari, Y., Tjut, A. N., & Harjono, H. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030026. Available at: [Link]

-

Mahdy, A. R. E., Elboray, E. E., Fandy, R. F., Abbas-Temirek, H. H., & Aly, M. F. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. Available at: [Link]

-

Taurins, A., & Pikl, J. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(8), 939-944. Available at: [Link]

-

Mohamed, Y. A., Abbas, H. A. A., & El-Manawaty, M. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 56(6), 1455-1461. Available at: [Link]

-

Taurins, A. (2008). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151(8), 1269-1277. Available at: [Link]

-

Aziz, D. M., Hassan, S. A., Amin, A. A. M., Abdullah, M. N., Qurbani, K., & Aziz, S. B. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35057-35073. Available at: [Link]

-

Wierzejewska, M., & Badowska-Rosłonek, K. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2959. Available at: [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone. Retrieved from [Link]

-

Das, S., & Ghorai, P. (2022). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters, 24(1), 223-228. Available at: [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(17), 3533-3544. Available at: [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myneni.princeton.edu [myneni.princeton.edu]

An In-Depth Technical Guide to 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and serving as a versatile scaffold in the development of novel therapeutic agents. Its unique electronic properties and ability to engage in a variety of biological interactions make it a privileged heterocycle. This guide focuses on a specific, yet significant, derivative: 2-tert-butyl-1,3-thiazole-4-carboxylic acid . The introduction of the sterically demanding tert-butyl group at the 2-position and a carboxylic acid at the 4-position imparts distinct physicochemical properties that are of considerable interest in drug design and synthetic chemistry. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its relevance in the broader context of chemical and pharmaceutical research.

Core Molecular Attributes

2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a white to off-white solid at room temperature. Its core structure consists of a five-membered thiazole ring substituted with a tert-butyl group at the C2 position and a carboxylic acid at the C4 position.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| CAS Number | 1086380-10-0 | [1] |

| Appearance | Off-white/yellow solid | [1] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="0.75,0.433!"]; S3 [label="S", pos="0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="-0.75,-0.433!"]; C6 [label="C(CH₃)₃", pos="1.75,0.866!"]; C7 [label="COOH", pos="-0.75,-1.732!"];

// Edges for the thiazole ring N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""];

// Edges for the substituents C2 -- C6 [label=""]; C4 -- C7 [label=""]; }

Caption: Chemical structure of 2-tert-butyl-1,3-thiazole-4-carboxylic acid.

Synthesis and Purification

The most direct and commonly cited synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is through the hydrolysis of its corresponding ethyl ester. This method is efficient and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.

Preferred Synthesis Route: Ester Hydrolysis

The synthesis is a two-step process starting from the commercially available ethyl 2-tert-butylthiazole-4-carboxylate. The first step is a saponification reaction using a strong base, followed by acidification to yield the desired carboxylic acid.

Caption: Workflow for the synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from a patented synthesis procedure.[1]

Materials:

-

Ethyl 2-tert-butylthiazole-4-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-tert-butylthiazole-4-carboxylate (1 equivalent) in a mixture of THF and water.

-

Saponification: To the stirred solution, add lithium hydroxide monohydrate (approximately 4 equivalents). Allow the reaction to stir at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, carefully add concentrated HCl to the reaction mixture to neutralize the excess base and protonate the carboxylate salt.

-

Workup: Concentrate the solution under reduced pressure to remove the THF. Partition the remaining aqueous mixture between ethyl acetate and brine.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent in vacuo to yield 2-tert-butyl-1,3-thiazole-4-carboxylic acid as an off-white or yellow solid.

Experimental Rationale:

-

Choice of Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. Its use in a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

-

Reaction Time: The 16-hour reaction time ensures the complete conversion of the starting material.

-

Acidification: The addition of a strong acid like HCl is crucial to protonate the lithium carboxylate salt formed in the saponification step, yielding the final carboxylic acid product.

-

Extraction: The use of ethyl acetate for extraction is effective for isolating the moderately polar product from the aqueous phase. The brine wash helps to remove any remaining water from the organic layer.

Alternative Synthesis Approaches: The Hantzsch Thiazole Synthesis

While the hydrolysis of the pre-formed ester is a direct route, the core thiazole ring is often constructed using the Hantzsch thiazole synthesis.[2] This classic method involves the condensation of an α-haloketone with a thioamide.[3] For 2-alkyl-4-carboxythiazoles, this would typically involve the reaction of a thioamide with an α-halo-β-ketoester, followed by hydrolysis of the ester. This multi-step approach is versatile for creating a variety of substituted thiazoles.[1][4][5]

Spectroscopic Characterization

The structural elucidation of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

-

δ 8.16 (s, 1H): This singlet corresponds to the proton at the C5 position of the thiazole ring. Its downfield chemical shift is characteristic of a proton on an electron-deficient aromatic ring.

-

δ 1.46 (s, 9H): This singlet integrates to nine protons and is characteristic of the tert-butyl group, where all nine protons are chemically equivalent.[1]

¹³C NMR: While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on known values for similar structures.[6][7][8]

-

Quaternary carbon of the tert-butyl group: ~30-40 ppm

-

Methyl carbons of the tert-butyl group: ~25-35 ppm

-

C5 of the thiazole ring: ~115-125 ppm

-

C4 of the thiazole ring (attached to COOH): ~140-150 ppm

-

C2 of the thiazole ring (attached to the tert-butyl group): ~160-170 ppm

-

Carboxylic acid carbon: ~170-185 ppm

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

-

[M+H]⁺ = 186: In positive ion mode, the molecule is expected to be protonated, resulting in a molecular ion peak at m/z 186.[1]

Fragmentation Pattern: The fragmentation of the molecular ion in mass spectrometry is a key tool for structural confirmation. For 2-tert-butyl-1,3-thiazole-4-carboxylic acid, the following fragmentation pathways are anticipated:

-

Loss of a methyl group (-15 amu): A common fragmentation for tert-butyl containing compounds is the loss of a methyl radical to form a stable tertiary carbocation.[9]

-

Decarboxylation (-45 amu): Carboxylic acids can readily lose the COOH group as a radical upon ionization.[10]

Caption: Predicted major fragmentation pathways for 2-tert-butyl-1,3-thiazole-4-carboxylic acid.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is dictated by the interplay of its constituent functional groups. The thiazole ring itself is an electron-rich aromatic system, but the electron-withdrawing nature of the carboxylic acid at C4 and the substitution at C2 influence its reactivity in electrophilic and nucleophilic substitution reactions.

The carboxylic acid moiety is a versatile handle for further chemical modifications, such as amidation, esterification, or reduction. This allows for the incorporation of the 2-tert-butylthiazole scaffold into larger molecules, a common strategy in the synthesis of compound libraries for drug screening.

While specific biological activities for 2-tert-butyl-1,3-thiazole-4-carboxylic acid are not extensively documented in publicly available literature, the broader class of thiazole derivatives has a well-established and diverse range of pharmacological applications, including:

-

Anticancer agents

-

Antimicrobial and antifungal compounds

-

Anti-inflammatory drugs

The 2-tert-butylthiazole moiety, in particular, is a key structural component of the BRAF kinase inhibitor Dabrafenib , a medication used in the treatment of melanoma. This highlights the potential of this scaffold in the development of targeted cancer therapies.

Safety and Handling

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from its ethyl ester, coupled with the versatile reactivity of the carboxylic acid group, makes it an attractive starting material for the creation of more complex molecules. While its own biological profile is not extensively characterized, its structural similarity to components of known therapeutic agents underscores its potential in the ongoing search for new and effective drugs. This guide has provided a detailed overview of its fundamental properties, synthesis, and characterization, offering a solid foundation for researchers and drug development professionals working with this and related thiazole derivatives.

References

-

(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). Retrieved from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

(PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene - ResearchGate. (2025, August 6). Retrieved from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15). Retrieved from [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important - ChemRxiv. (n.d.). Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved from [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. (n.d.). Retrieved from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (n.d.). Retrieved from [Link]

-

(PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. (n.d.). Retrieved from [Link]

-

2,6-di-tert-butyl-4-[2-(methylthio)-4-thiazolyl]phenol - Optional[13C NMR] - Spectrum. (n.d.). Retrieved from [Link]

-

13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. asianpubs.org [asianpubs.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.ca [fishersci.ca]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a multitude of biologically active compounds.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on a specific, synthetically important derivative: 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, providing a detailed exploration of its synthesis, chemical characteristics, and potential applications in modern research and development. While the specific discovery of this molecule is not extensively documented in early literature, its synthesis relies on well-established chemical principles, and its utility is highlighted in contemporary patent literature, suggesting its importance as a building block in the development of novel chemical entities.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid is essential for its application in research and synthesis. The following table summarizes key identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 1086380-10-0 | [5] |

| Molecular Formula | C₈H₁₁NO₂S | [5] |

| Molecular Weight | 185.24 g/mol | [5] |

| Appearance | Off-white to yellow solid | [5] |

| 1H NMR (300 MHz, CDCl₃) | δ 8.16 (s, 1H), 1.46 (s, 9H) | [5] |

| Mass Spectrum | [M+H]⁺ = 186 | [5] |

Historical Context and Synthesis

The synthesis of the 2-Tert-butyl-1,3-thiazole-4-carboxylic acid core is rooted in the classical Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6] While the precise first synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid is not clearly documented in early scientific literature, a detailed and validated synthetic protocol is provided in the 2009 patent WO2009/144494 A1.[5] This modern synthesis proceeds through the formation of an ethyl ester precursor, which is subsequently hydrolyzed to yield the final carboxylic acid.

The overall synthetic pathway can be visualized as a two-stage process: the Hantzsch synthesis to form the ethyl ester, followed by saponification.

Caption: Two-stage synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid.

Experimental Protocols

The following protocols are based on the methodologies that underpin the synthesis of this class of molecules.

Part 1: Synthesis of Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This procedure outlines the condensation reaction between 2,2-dimethylpropanethioamide and ethyl 2-chloroacetoacetate.

Materials:

-

2,2-Dimethylpropanethioamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (or a similar suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpropanethioamide in ethanol.

-

To this solution, add an equimolar amount of ethyl 2-chloroacetoacetate.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent is then removed under reduced pressure to yield the crude product.

-

The crude ethyl 2-tert-butylthiazole-4-carboxylate can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

-

Monitoring: TLC is a crucial technique to ensure the reaction has gone to completion, preventing the isolation of starting materials and maximizing yield.

Part 2: Synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid (Saponification)

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid, as described in patent WO2009/144494 A1.[5]

Materials:

-

Ethyl 2-tert-butylthiazole-4-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a stirred mixture of ethyl 2-tert-butylthiazole-4-carboxylate (6.56 g, 30.76 mmol) in THF (100 mL) and water (40 mL), add lithium hydroxide monohydrate (2.8 g, 120.25 mmol).[5]

-

Stir the mixture at room temperature for 16 hours.[5]

-

After 16 hours, add HCl (62.5 mL, 125 mmol) and concentrate the solution to approximately 40 mL under reduced pressure.[5]

-

Partition the reaction mixture between ethyl acetate and brine.[5]

-

Extract the aqueous layer three times with ethyl acetate.[5]

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate in vacuo to yield 2-Tert-butyl-1,3-thiazole-4-carboxylic acid as an off-white/yellow solid (Yield: 5.41 g).[5]

Causality Behind Experimental Choices:

-

Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. The use of a significant excess ensures the reaction goes to completion.

-

Solvent System: The THF/water mixture ensures that both the organic ester and the inorganic base are sufficiently soluble to react.

-

Acidification: The addition of HCl protonates the carboxylate salt, precipitating the less soluble carboxylic acid and allowing for its extraction into an organic solvent.

-

Extraction and Drying: The use of ethyl acetate for extraction and magnesium sulfate for drying are standard laboratory procedures to isolate and purify the final product.

Potential Applications in Drug Discovery and Development

Thiazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[1][7] While specific applications of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid itself are not extensively reported in peer-reviewed literature beyond its appearance in patents, its structural motifs are found in molecules with demonstrated therapeutic potential. The carboxylic acid moiety provides a handle for further chemical modification, such as amide bond formation, allowing for the synthesis of libraries of compounds for biological screening.

The general importance of the thiazole-4-carboxylic acid scaffold is highlighted by its presence in compounds investigated for various therapeutic targets. For instance, derivatives of 2-arylthiazolidine-4-carboxylic acid amides have been explored as potent cytotoxic agents against melanoma and prostate cancer cells.[4] Furthermore, other substituted thiazole derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase and dihydrofolate reductase.[8]

The logical progression for the use of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid in a drug discovery program is outlined in the following workflow:

Caption: Drug discovery workflow utilizing the target molecule.

This workflow illustrates how 2-Tert-butyl-1,3-thiazole-4-carboxylic acid can serve as a starting point for the generation of a diverse chemical library, which can then be screened to identify novel therapeutic leads. The tert-butyl group can provide steric bulk and lipophilicity, which can influence the binding of the molecule to its biological target.

Conclusion

2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a valuable heterocyclic building block with a straightforward and scalable synthesis based on the foundational Hantzsch thiazole reaction. While its own history is not deeply rooted in early chemical literature, its emergence in modern patents underscores its relevance in contemporary organic and medicinal chemistry. The presence of both a stable, drug-like thiazole core and a versatile carboxylic acid handle makes it an attractive starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize this promising molecule in their scientific endeavors.

References

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

-

2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. PubChem. [Link]

-

2-Amino-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

-

Synthesis of the 26-Membered Core of Thiopeptide Natural Products by Scalable Thiazole-Forming Reactions of Cysteine Derivatives. (2020). Journal of Organic Chemistry. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

- Processes for preparing thiazole carboxylic acids.

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

-

Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026). Organic Letters. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal. [Link]

-

Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. media.neliti.com [media.neliti.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]

A Researcher's Guide to Sourcing and Utilizing 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

For researchers, scientists, and drug development professionals, access to high-quality, well-characterized chemical building blocks is the cornerstone of innovation. Among the myriad of heterocyclic scaffolds, the thiazole ring holds a place of distinction. It is a key structural motif present in numerous FDA-approved drugs and a vast array of biologically active agents, valued for its metabolic stability and diverse chemical reactivity.[1] Thiazole derivatives have demonstrated a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide focuses on a specific, valuable building block: 2-Tert-butyl-1,3-thiazole-4-carboxylic acid (CAS No. 1086380-10-0).

The strategic placement of a bulky tert-butyl group at the 2-position and a carboxylic acid at the 4-position makes this molecule a highly versatile synthon. The tert-butyl group can impart steric hindrance, potentially influencing binding selectivity and improving metabolic stability by preventing unwanted enzymatic degradation. The carboxylic acid handle provides a reactive site for amide bond formation, esterification, or other conjugations, allowing for its seamless integration into larger, more complex molecular designs. This guide provides an in-depth overview of its commercial availability, quality assessment protocols, and applications to empower researchers in their drug discovery endeavors.

Commercial Availability: A Comparative Overview

Procuring specialty chemicals like 2-Tert-butyl-1,3-thiazole-4-carboxylic acid requires careful consideration of purity, quantity, and supplier reliability. While a comprehensive price list is beyond the scope of this guide due to market fluctuations, the following table summarizes prominent commercial suppliers offering this compound, typically for research and development purposes.

| Supplier | Typical Purity | Available Quantities | Notes |

| BLDpharm | ≥95% (Typical) | Gram to multi-gram scale | Often provides basic safety and handling information on their product pages.[3] |

| ChemicalBook | Varies by Lister | Milligram to kilogram scale | Acts as an aggregator, listing multiple underlying suppliers. Diligence is required to assess the primary source.[4] |

| Accela ChemBio Inc. | ≥95% (Typical) | Gram to multi-gram scale | A US-based supplier of fine chemicals and building blocks. |

| Astatech | Research Grade | Gram scale | Listed as available for purchase through distributors like VWR. |

Disclaimer: This list is not exhaustive and is intended for informational purposes. Researchers should always conduct their own due diligence before procurement.

Procurement Workflow and Quality Assessment

Selecting the right supplier and verifying the quality of the procured material is a critical, self-validating step in any research workflow. Simply relying on the label is insufficient; a rigorous, evidence-based approach is paramount to ensure the integrity of experimental results.

The Procurement and Verification Workflow

Caption: A logical workflow for procuring and validating chemical reagents.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary quality document provided by the supplier. It is crucial to move beyond a cursory glance and critically evaluate the data presented.

Key Sections of a CoA to Scrutinize:

-

Identifier Information: Verify the Chemical Name, CAS Number (1086380-10-0), and Lot Number match your order.

-

Physical Properties: Appearance (typically an off-white or yellow solid) should be consistent with expectations.[4]

-

Purity Assessment: This is often determined by High-Performance Liquid Chromatography (HPLC). Look for a purity value, ideally ≥95% for most discovery applications.

-

Spectroscopic Data: The CoA should confirm the structure. This is most commonly done via Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). The data should be consistent with the known structure of the compound.

In-House Quality Control: A Practical Protocol

Even with a comprehensive CoA, independent verification is a hallmark of good scientific practice. The following protocols describe standard, accessible methods for confirming the identity and purity of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid in a typical synthetic chemistry laboratory.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Analysis & Interpretation:

-

¹H NMR: Based on patent literature, the expected spectrum in CDCl₃ should show two key signals: a singlet around δ 8.16 ppm corresponding to the proton on the thiazole ring (C5-H), and a singlet at approximately δ 1.46 ppm integrating to 9 protons, characteristic of the tert-butyl group.[4] The carboxylic acid proton is often broad and may not be easily observed, or its chemical shift can vary significantly depending on concentration and solvent.

-

-

Carboxylic Carbon (C=O): δ 160-165 ppm

-

Thiazole C2 (attached to t-Bu): δ 175-180 ppm

-

Thiazole C4 (attached to COOH): δ 145-150 ppm

-

Thiazole C5: δ 125-130 ppm

-

Tert-butyl Quaternary Carbon: δ ~35 ppm

-

Tert-butyl Methyl Carbons: δ ~30 ppm

-

-

The absence of significant unassigned peaks is a strong indicator of high purity.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an excellent technique for confirming molecular weight and assessing purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC Method: Use a standard reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

-

MS Detection: The molecular formula is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol .[4] In positive ion mode electrospray ionization (ESI+), the expected primary ion will be the protonated molecule [M+H]⁺ at m/z 186.1 .[4]

-

Purity Assessment: The purity can be estimated from the area of the main peak in the chromatogram (e.g., UV detection at 254 nm) relative to any impurity peaks.

Applications in Medicinal Chemistry and Drug Development

The 2-Tert-butyl-1,3-thiazole-4-carboxylic acid scaffold is a valuable starting point for the synthesis of more complex molecules targeting various diseases. The thiazole core is a bioisostere for other aromatic rings and can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1]

Case Study: Targeting Cancer and Immuno-oncology

A significant area of interest for thiazole derivatives is in the development of kinase inhibitors and modulators of the immune system.

-

c-Met Kinase Inhibition: The thiazole scaffold is recognized for its ability to form hydrogen bonds with the hinge region of kinases like c-Met, a receptor tyrosine kinase often dysregulated in various cancers. The carboxylic acid group of the title compound can be readily converted to an amide, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.[1]

-

Potential as ENPP1 Inhibitors: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that degrades cGAMP, a key signaling molecule in the STING pathway of the innate immune system. Inhibiting ENPP1 can boost the immune response against tumors. Small molecule inhibitors of ENPP1 often feature heterocyclic cores that can coordinate with a key zinc ion in the active site. While not explicitly reported for this exact compound, structurally related thiazole carboxylic acids are actively being investigated as scaffolds for developing potent and selective ENPP1 inhibitors for cancer immunotherapy.

Caption: Synthetic utility of the title compound in drug discovery.

Safe Handling and Storage

As with any laboratory chemical, proper handling is essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar thiazole carboxylic acids can provide guidance.

-

Hazards: Compounds in this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. BLDpharm recommends storage at 2-8°C.[3]

By adhering to these guidelines—from diligent supplier selection and rigorous in-house quality control to understanding its synthetic potential—researchers can confidently and effectively incorporate 2-Tert-butyl-1,3-thiazole-4-carboxylic acid into their drug discovery pipelines, accelerating the path toward novel therapeutics.

References

-

Gommaa, M. S., & Ali, M. M. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

-

Gros, C., et al. (2023). TERT Expression Induces Resistance to BRAF and MEK Inhibitors in BRAF-Mutated Melanoma In Vitro. International Journal of Molecular Sciences. [Link]

-

Testa, A., et al. (2021). Heterobifunctional Compounds as BRAF Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society. [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved January 27, 2026, from [Link]

-

Schüler, J., et al. (2022). Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo. Cancers. [Link]

-

Al-Omair, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Subbiah, V., et al. (2020). Clinical Development of BRAF plus MEK Inhibitor Combinations. Trends in Cancer. [Link]

-

SpectraBase. (n.d.). Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester - Optional[13C NMR]. Retrieved January 27, 2026, from [Link]

-

Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted-4H-1-Benzopyran-4-ones. Asian Journal of Chemistry. [Link]

-

Gulea, M., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences. [Link]

-

Gavrilov, N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]

-

PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved January 27, 2026, from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1086380-10-0|2-(tert-Butyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Hantzsch Synthesis of Thiazole-4-Carboxylic Acid Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides an in-depth guide to the Hantzsch thiazole synthesis, with a specific focus on the preparation of thiazole-4-carboxylic acid and its ester derivatives. It covers the underlying mechanism, detailed experimental protocols, optimization strategies, and troubleshooting, grounded in established scientific literature.

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design, contributing to a wide spectrum of biological activities, including anti-inflammatory, anti-HIV, and anticancer properties.[1] Among the myriad of synthetic routes to this valuable scaffold, the Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and versatile methods.[2][3]

This application note moves beyond a general overview to provide a focused, practical guide for synthesizing thiazoles bearing a carboxylic acid or ester group at the 4-position. These derivatives are particularly valuable as they serve as versatile building blocks, enabling further molecular elaboration through amide bond formation, reductions, or other carboxylate-centric transformations.

The Hantzsch Synthesis: Mechanistic Rationale

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (such as a thioamide or thiourea).[3][4][5] The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the final aromatic thiazole ring.

For the specific synthesis of thiazole-4-carboxylate esters, the key starting materials are an α-halo-β-ketoester (e.g., ethyl bromopyruvate) and a thioamide . The causality behind this specific pairing is what dictates the final substitution pattern.

The reaction mechanism unfolds in three primary stages:

-

S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This classic SN2 reaction forms a stable isothioamide salt intermediate.[3][4]

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the proximate ketone carbonyl carbon. This step forges the five-membered ring, resulting in a hydroxylated thiazoline intermediate.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event establishes the double bond within the ring, leading to the formation of the stable, aromatic thiazole system.

The choice of an α-halo-β-ketoester is critical, as the ester group remains intact throughout the cyclization process, directly yielding the desired thiazole-4-carboxylate product.

Caption: Figure 1: Hantzsch Mechanism for Thiazole-4-Carboxylates.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to these steps, coupled with standard laboratory practices, should provide a high probability of success.

Protocol 1: Synthesis of Ethyl 2-Aryl-thiazole-4-carboxylate

This protocol details the synthesis of a model compound using a substituted benzothioamide and ethyl bromopyruvate.

Materials and Reagents:

-

Substituted Thioamide (e.g., 4-methoxybenzothioamide) (1.0 eq)

-

Ethyl bromopyruvate (1.05 eq)

-

Absolute Ethanol (ACS Grade, ~0.5 M concentration)

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thioamide (1.0 eq).

-

Solvent Addition: Add absolute ethanol to dissolve the thioamide, aiming for a concentration of approximately 0.5 M. Stir until a homogeneous solution is formed.

-

Reagent Addition: Carefully add ethyl bromopyruvate (1.05 eq) to the solution dropwise at room temperature. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable thioamide. Ethyl bromopyruvate is a lachrymator; handle in a fume hood.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.[3]

-

Alternative - Microwave Irradiation: For accelerated synthesis, this reaction can be performed in a sealed microwave vessel. Typical conditions are 100-120 °C for 10-20 minutes. This often leads to cleaner reactions and higher yields.[6]

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction.

-

The product will often precipitate as a solid. If it oils out, stir vigorously or add a seed crystal to induce crystallization.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Allow the solid to air-dry on the filter paper.

-

-

Purification: The crude product is often of high purity. For further purification, recrystallization from ethanol or an ethanol/water mixture is typically effective.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Saponification to 2-Aryl-thiazole-4-carboxylic Acid

This protocol describes the hydrolysis of the ester to the free carboxylic acid, a key step for subsequent derivatization.

Materials and Reagents:

-

Ethyl 2-Aryl-thiazole-4-carboxylate (1.0 eq)

-

Sodium Hydroxide (2.0-3.0 eq)

-

Ethanol/Water mixture (e.g., 1:1 v/v)

-

Hydrochloric Acid (e.g., 1 M or 2 M aqueous solution)

-

Deionized Water

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the starting ester (1.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.

-

Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water. Causality Note: A stoichiometric excess of base is required to drive the hydrolysis to completion.

-

Reaction Conditions: Heat the mixture to 50-60 °C and stir. Monitor the disappearance of the starting material by TLC. Saponification is usually complete within 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the solution by adding hydrochloric acid dropwise while stirring. The carboxylic acid product will precipitate as the pH drops below its pKa (typically around pH 3-4).

-

Monitor the pH with litmus paper or a pH meter.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove NaCl.

-

Dry the purified carboxylic acid under vacuum.

-

Field-Proven Insights: Optimization and Troubleshooting

| Parameter | Recommendation & Rationale | Potential Issues | Troubleshooting |

| Thioamide Quality | Use freshly prepared or high-purity thioamides. They can be synthesized from the corresponding amides using Lawesson's reagent. | Impure thioamides can lead to side products and low yields. | Purify thioamide by recrystallization or chromatography before use. |

| α-Haloketone | Ethyl bromopyruvate is standard. Chloro-derivatives are less reactive. Store in a refrigerator and handle with care. | Decomposed α-haloketone will significantly reduce yield. | Use freshly opened or distilled reagent. Check for discoloration. |

| Solvent Choice | Ethanol is the most common and effective solvent. Methanol and isopropanol are also viable. | Poor solubility of starting materials. | For poorly soluble substrates, DMF or dioxane can be used, but may require higher temperatures and longer reaction times. |

| Reaction Conditions | Refluxing in ethanol is a reliable method. Microwave heating dramatically reduces reaction time and often improves yields.[6] | Incomplete reaction. Formation of dark, tarry byproducts. | Increase reaction time or temperature. If byproducts form, consider lowering the temperature or using microwave conditions for better control. |

| Reaction Acidity | The reaction generates HBr, which can catalyze the final dehydration step. No external acid is typically needed. | In some cases with N-substituted thioureas, the reaction can yield a mixture of isomers. | Running the reaction under strongly acidic conditions (e.g., in HCl/EtOH) can alter the regioselectivity of the product.[7] |

Experimental Workflow Visualization

The overall process from starting materials to the final, purified carboxylic acid can be visualized as a linear workflow.

Caption: Figure 2: General Experimental Workflow.

Conclusion

The Hantzsch thiazole synthesis offers a direct and efficient pathway to thiazole-4-carboxylic acid derivatives, which are crucial intermediates in pharmaceutical and materials science. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can reliably produce these valuable compounds. The protocols and insights provided herein serve as a robust foundation for the successful application of this classic, yet continually relevant, synthetic transformation.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16934-16953. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Nguyen, T. T. H., & Le, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 586-607. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Reddy, T. R., & G, S. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5320-5324. [Link]

- CN102372680A. (2012). A kind of method for preparing thiazole-4-carboxylic acid.

-

Al-dujaili, A. H. (2021). New methods for the rapid synthesis of thiazoles [Doctoral dissertation, University of Sussex]. Figshare. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. sussex.figshare.com [sussex.figshare.com]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development.[1] The presented methodology is based on the foundational Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring.[2][3] The protocol is divided into two primary stages: (1) the cyclocondensation of 2,2-dimethylthiopropionamide with ethyl bromopyruvate to form the intermediate ester, ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate, and (2) the subsequent saponification to yield the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step workflow, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The 1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in modern pharmacology, appearing in a wide array of bioactive molecules, including anticancer, antibacterial, and anti-inflammatory agents.[4][5] The incorporation of a tert-butyl group at the C2 position can enhance metabolic stability and modulate lipophilicity, making the title compound a valuable synthon for generating novel pharmaceutical candidates.

The chosen synthetic strategy leverages the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound.[6] This approach is renowned for its efficiency and broad substrate scope. The subsequent hydrolysis of the resulting ethyl ester is a standard and high-yielding transformation.[7] This two-step process provides a clear and scalable path to the desired product from commercially available starting materials.

Overall Synthetic Workflow

The synthesis proceeds through two distinct chemical transformations, as illustrated in the workflow diagram below.

Figure 1: High-level workflow for the synthesis of the target compound.

Materials, Reagents, and Safety

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Analytical balance

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight | Supplier Suggestion | Notes |

| 2,2-Dimethylthiopropionamide | 630-22-8 | 117.21 g/mol | Sigma-Aldrich, TCI | Starting thioamide. |

| Ethyl bromopyruvate | 70-23-5 | 195.03 g/mol | Sigma-Aldrich, Alfa Aesar | Lachyrmator; handle in a fume hood. |

| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | Fisher Scientific | Reaction solvent. |

| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 g/mol | Sigma-Aldrich | Base for hydrolysis. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Fisher Scientific | Solvent for hydrolysis. |

| Hydrochloric Acid (HCl, 2M) | 7647-01-0 | 36.46 g/mol | VWR | For acidification. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Fisher Scientific | Extraction solvent. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Sigma-Aldrich | Drying agent. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | In-house |

Critical Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethyl bromopyruvate: Is a strong lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Strong Acids and Bases (HCl, LiOH): Are corrosive and can cause severe burns. Handle with extreme care.[9]

-

Solvents (Ethanol, THF, EtOAc): Are flammable. Ensure no open flames or spark sources are present in the laboratory.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate

This step constitutes the core Hantzsch thiazole synthesis, where the thiazole ring is constructed. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the ethyl bromopyruvate, initiating a sequence of intramolecular reactions that culminate in the formation of the stable, aromatic thiazole ring.[3][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.ca [fishersci.ca]

Application Notes and Protocols: 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid Derivatives as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract